molecular formula C19H33BrN2OSi B1529038 1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine CAS No. 1704068-59-6

1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

Cat. No. B1529038
M. Wt: 413.5 g/mol
InChI Key: UXMNNQPUPDIVBQ-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The tert-butyldimethylsilyl (TBDMS) group is a common protecting group in organic chemistry, often used to protect alcohols .

Scientific Research Applications

Anti-malarial Activity

Piperazine derivatives have been studied for their potential anti-malarial activity. A study on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives showed that certain structural features, such as the OH group, benzyl group, and methylene substituents at the piperazinyl nitrogens, are crucial for anti-malarial activity. These findings suggest that specific piperazine derivatives could be developed as anti-malarial agents (Cunico et al., 2009).

Coordination Chemistry and Catalysis

Piperazine-based ligands have been used in the synthesis of new titanium imido complexes, which are of interest in coordination chemistry and catalysis. The study describes the synthesis of new piperazine derivatives and their application in forming titanium complexes, highlighting the utility of piperazine scaffolds in developing new materials with potential applications in catalysis and material science (Lloyd et al., 1999).

Antibacterial and Anthelmintic Activity

Synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed that the compound exhibited moderate anthelmintic activity and poor antibacterial activity. This indicates the potential of piperazine derivatives in developing new anthelmintic drugs (Sanjeevarayappa et al., 2015).

Synthesis and Characterization of Derivatives

Another study focused on the synthesis, characterization, and biological evaluation of N-Boc piperazine derivatives, highlighting the diverse chemical reactivity and potential pharmaceutical applications of such compounds. This research underscores the role of piperazine derivatives in drug development and the exploration of their biological activities (Kulkarni et al., 2016).

Future Directions

The future directions for this compound would depend on its specific applications. Piperazine derivatives and silyl-protected compounds are widely used in the synthesis of pharmaceuticals and other organic compounds .

properties

IUPAC Name

2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33BrN2OSi/c1-19(2,3)24(4,5)23-15-14-21-10-12-22(13-11-21)16-17-8-6-7-9-18(17)20/h6-9H,10-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMNNQPUPDIVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1CCN(CC1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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